molecular formula C19H24N4OS B2402369 (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 2034612-21-8

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No.: B2402369
CAS No.: 2034612-21-8
M. Wt: 356.49
InChI Key: SLBQXDDEWZTZBS-UHFFFAOYSA-N
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Description

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a complex organic molecule. It is related to a class of compounds known as 1,2,3-triazoles . These compounds are often used in medicinal chemistry due to their ability to form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .


Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives is often achieved through the azide-alkyne Huisgen cycloaddition, a 1,3-dipolar cycloaddition between an azide and a terminal or internal alkyne . This reaction, catalyzed by copper (I), is selective and devoid of side reactions, making it an efficient route to bioactive compounds .


Molecular Structure Analysis

The molecular structure of 1,2,3-triazole derivatives can vary significantly. For example, in one derivative, the triazole ring lies in the plane and is orthogonal to the cyclopropyl ring . In another derivative, the molecule adopts a curved shape with the dihedral angle formed between the triazole and benzene rings being 63.23 (8)° .


Chemical Reactions Analysis

1,2,3-Triazole derivatives can participate in a variety of chemical reactions. For instance, they can be used to synthesize substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives . These derivatives have been screened for their in vitro cytotoxic activity against various human cancer cell lines .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,3-triazole derivatives can be determined through various spectroscopic techniques. For instance, the IR absorption spectra of some derivatives are characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .

Scientific Research Applications

Chemical Synthesis and Structural Analysis Research on related compounds often explores novel synthetic routes and the characterization of complex molecules. For example, studies have developed methods for accessing heterocyclic compounds through dipolar cycloaddition reactions, highlighting the importance of these methodologies in creating molecules with potential pharmacological activities (Chrovian et al., 2018). Additionally, structural analysis, such as X-ray diffraction studies, provides detailed insights into the molecular conformation and crystalline structure of these compounds, aiding in the understanding of their chemical properties and potential interactions (Lakshminarayana et al., 2009).

Potential Pharmacological Applications Compounds with related structures have been studied for their potential as pharmacological agents. For instance, derivatives have shown activity as P2X7 antagonists, offering a basis for the development of treatments for mood disorders through modulation of the P2X7 receptor (Chrovian et al., 2018). The design and synthesis of novel compounds based on specific scaffolds further illustrate the pursuit of new therapeutic agents with enhanced activity and selectivity for particular biological targets.

Catalysis and Material Science The role of related compounds in catalysis and material science, such as the development of highly active catalysts for Huisgen 1,3-dipolar cycloadditions, underscores their utility in synthetic chemistry and the preparation of polymers or materials with specific properties (Ozcubukcu et al., 2009).

Corrosion Inhibition Additionally, triazole derivatives, akin to the core structure of the compound , have been evaluated as corrosion inhibitors for metals, demonstrating the versatility of these molecules beyond pharmaceutical applications (Ma et al., 2017).

Mechanism of Action

Target of Action

The primary target of this compound is the Von Hippel-Lindau (VHL) protein . VHL is a key component of the cellular machinery that degrades hypoxia-inducible factor (HIF), a transcription factor that plays a central role in cellular responses to low oxygen conditions .

Mode of Action

The compound acts as an inhibitor of the VHL protein . By inhibiting VHL, it prevents the degradation of HIF, leading to an increase in HIF levels. This results in the activation of a variety of genes involved in responses to hypoxia, including those involved in angiogenesis, erythropoiesis, and cell survival .

Biochemical Pathways

The compound affects the HIF pathway . Under normal oxygen conditions, HIF is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, which allows it to be recognized and ubiquitinated by the VHL E3 ubiquitin ligase complex. This leads to the degradation of HIF by the proteasome. By inhibiting VHL, the compound prevents the degradation of HIF, leading to its accumulation and the activation of HIF target genes .

Result of Action

The inhibition of VHL and the resulting increase in HIF levels can have a variety of effects at the molecular and cellular levels. These include the induction of angiogenesis, increased production of erythropoietin leading to increased red blood cell production, and the promotion of cell survival under hypoxic conditions . These effects could potentially be harnessed for the treatment of conditions such as anemia and ischemic diseases .

Safety and Hazards

The safety and hazards associated with 1,2,3-triazole derivatives can depend on the specific derivative. Some derivatives have been found to have proper selectivity against normal and cytotoxic cancerous cell lines, suggesting they may have a favorable safety profile .

Properties

IUPAC Name

[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4OS/c24-18(19(8-1-2-9-19)17-4-3-11-25-17)22-10-7-15(12-22)23-13-16(20-21-23)14-5-6-14/h3-4,11,13-15H,1-2,5-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBQXDDEWZTZBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(C3)N4C=C(N=N4)C5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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